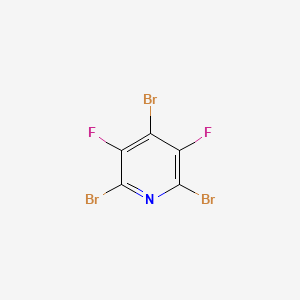

2,4,6-Tribromo-3,5-difluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromo-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Br3F2N/c6-1-2(9)4(7)11-5(8)3(1)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWOSYZICRXPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Br)Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Br3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381086 | |

| Record name | 2,4,6-tribromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30841-93-1 | |

| Record name | 2,4,6-tribromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30841-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Tribromo-3,5-difluoropyridine CAS number

An In-Depth Technical Guide to 2,4,6-Tribromo-3,5-difluoropyridine

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate for researchers, scientists, and professionals in drug development and materials science. Its unique halogenation pattern offers a versatile platform for complex molecular engineering.

Core Compound Identification

This compound is a highly functionalized heterocyclic compound. Its distinct structure, featuring both bromine and fluorine substituents, makes it a valuable building block in organic synthesis.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 30841-93-1[1][2][3] |

| Molecular Formula | C5Br3F2N[1] |

| Molecular Weight | 351.77 g/mol [1][2] |

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthetic chemistry. These properties dictate reaction conditions, solvent selection, and purification methods.

| Property | Value | Source |

| Appearance | Solid | Inferred from Melting Point |

| Melting Point | 108-110°C | [1] |

| Boiling Point (Predicted) | 251.5 ± 35.0 °C | [1] |

| Density (Predicted) | 2.519 ± 0.06 g/cm³ | [1] |

| Flash Point | 105.9ºC | [1] |

| pKa (Predicted) | -5.26 ± 0.10 | [1] |

Synthesis and Provenance

The preparation of this compound is a key step that enables its use as a versatile scaffold. An efficient route involves the bromination of a fluorinated pyridine precursor, such as pentafluoropyridine, using a mixture of hydrobromic acid (HBr) and aluminum bromide (AlBr3).[4] This method provides an excellent pathway to this highly halogenated system.[4] The starting material itself, pentafluoropyridine, can be synthesized from polychlorinated pyridines through halogen exchange reactions.[5]

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The carbon-bromine bonds are significantly more susceptible to palladium-catalyzed cross-coupling reactions than the highly stable carbon-fluorine bonds.[6] This allows for selective functionalization of the pyridine ring.

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

A primary application of this compound is in Suzuki cross-coupling reactions, which form carbon-carbon bonds between the pyridine core and various aryl or heteroaryl groups.[4][6] In these reactions, the bromine atoms at the 2, 4, and 6-positions are sequentially replaced.

The bromine atoms at the 2- and 6-positions (ortho to the nitrogen) are typically displaced first.[4] Depending on the stoichiometry of the boronic acid and the reaction conditions, either diaryl or triaryl pyridine derivatives can be synthesized.[4][6] This selective reactivity makes this compound a valuable scaffold for creating polyfunctional pyridine derivatives for use in medicinal chemistry and materials science.[6] The incorporation of fluorine atoms is a well-established strategy in drug design to enhance pharmacological properties such as metabolic stability, bioavailability, and target affinity.[7][8][9]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - CAS:30841-93-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 30841-93-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. nbinno.com [nbinno.com]

- 8. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,4,6-Tribromo-3,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 2,4,6-Tribromo-3,5-difluoropyridine, a highly halogenated heterocyclic compound of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern imparts specific reactivity and physical characteristics that are crucial for its application as a versatile building block. This document is intended to serve as a technical resource, offering not only a compilation of known data but also a practical framework for the experimental determination and interpretation of its physical properties.

Introduction: The Significance of a Polysubstituted Pyridine

This compound belongs to a class of polyhalogenated pyridines that are pivotal intermediates in the synthesis of complex organic molecules. The strategic placement of both bromine and fluorine atoms on the pyridine ring creates a scaffold with distinct electronic and steric properties. The electron-withdrawing nature of the halogen atoms significantly influences the reactivity of the pyridine ring, making it a valuable synthon in cross-coupling reactions and nucleophilic aromatic substitutions. Understanding its physical properties is paramount for its effective use in designing novel pharmaceuticals, agrochemicals, and functional materials.

Core Physical Properties: A Quantitative Overview

The fundamental physical characteristics of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents, its volatility, and its solid-state properties.

| Property | Value | Source(s) |

| Molecular Formula | C₅Br₃F₂N | [1] |

| Molecular Weight | 351.77 g/mol | [1] |

| Melting Point | 108-110 °C | [1] |

| Boiling Point | 251.5 ± 35.0 °C (Predicted) | [1] |

| Density | 2.519 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3 | 3.6 | [1] |

| pKa | -5.26 ± 0.10 (Predicted) | [1] |

Note: Predicted values are computationally derived and should be confirmed by experimental measurement.

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. The following section details the standard, reliable methodologies for measuring the key physical parameters of this compound.

Melting Point Determination: The Capillary Method

The melting point is a critical indicator of a compound's purity. The capillary method is the most widely accepted and standardized technique for its determination.[1][2]

Causality Behind Experimental Choices: This method is preferred due to its requirement for a small sample size, its high precision, and the ability to observe the melting range, which provides insights into the purity of the sample. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample and the heating medium.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point) are recorded. This range is reported as the melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Microscale Capillary Method

Given that the boiling point of this compound is predicted to be high, a microscale method is advantageous as it requires a minimal amount of substance and reduces the risk of decomposition at elevated temperatures.[3][4]

Causality Behind Experimental Choices: This technique is ideal for high-boiling point compounds available in small quantities. It relies on the principle that the vapor pressure of a liquid equals the external pressure at its boiling point.

Step-by-Step Methodology:

-

Sample Preparation: A few drops of the liquid sample (or molten solid) are placed in a small test tube or fusion tube.

-

Capillary Insertion: A melting point capillary tube, sealed at one end, is inverted and placed into the sample.

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then stopped.

-

Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Caption: Microscale Boiling Point Determination Workflow.

Spectroscopic Characterization: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms.

-

¹H NMR: Due to the absence of protons on the pyridine ring, the ¹H NMR spectrum of this compound is expected to be silent, showing only signals from any residual protic solvents or impurities. This absence of signals in the aromatic region can be a key indicator of the successful synthesis of the fully substituted pyridine ring.

-

¹³C NMR: The ¹³C NMR spectrum will be more informative. We expect to see distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached halogens. The carbon atoms bonded to bromine will experience a shielding effect, while those bonded to the highly electronegative fluorine atoms will be deshielded and appear at a lower field. Furthermore, the signals for the fluorine-bearing carbons (C3 and C5) will exhibit coupling to the ¹⁹F nuclei, resulting in characteristic splitting patterns (doublets). The carbon at the 2, 4, and 6 positions will also show smaller couplings to the fluorine atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms at the 3 and 5 positions. The chemical shift of this signal will be characteristic of fluorine atoms attached to an aromatic ring and will be influenced by the neighboring bromine atoms.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to be dominated by stretching vibrations of the pyridine ring and the carbon-halogen bonds.[6]

-

Pyridine Ring Vibrations: Characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are anticipated in the 1300-1000 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibrations will appear at lower frequencies, typically in the 700-500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 351.77 g/mol .

-

Isotopic Pattern: Due to the presence of three bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in a cluster of peaks for the molecular ion with a specific intensity ratio, which is a definitive indicator of the number of bromine atoms in the molecule.

-

Fragmentation: Fragmentation of the molecular ion is expected to involve the loss of bromine and fluorine atoms, as well as the cleavage of the pyridine ring, providing further structural information.

Crystalline Structure and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, we can infer its likely solid-state behavior based on studies of other halogenated pyridines.[7][8]

The crystal packing is expected to be governed by a combination of van der Waals forces and halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as the nitrogen atom of a neighboring pyridine ring. The presence of multiple bromine and fluorine atoms provides several potential sites for these interactions, which can significantly influence the crystal lattice energy and, consequently, the melting point and solubility of the compound. X-ray crystallography would be the definitive technique to elucidate the precise three-dimensional arrangement of the molecules in the solid state.

Conclusion

This compound is a valuable building block in modern synthetic chemistry. A thorough understanding of its physical properties is essential for its handling, purification, and application in the synthesis of novel compounds. This guide has provided a detailed overview of its known physical data, the standard methodologies for their experimental determination, and the expected spectroscopic and structural characteristics. It is our hope that this technical resource will be of significant value to researchers and scientists working with this versatile and important molecule.

References

- University of Colorado Boulder, Department of Chemistry. (n.d.). Melting Point Determination.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds.

- Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.

- Quora. (2016, June 30). What is the standard procedure to measure the boiling point of any liquid?

- International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene.

- PubMed. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene.

- ACS Publications. (2015, July 16). Crystal Environment Effects on Halogen-Bonded para-Substituted Pyridines in Their I–Cl Adducts.

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- OSTI.GOV. (1957, August). Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment.

- National Institutes of Health. (n.d.). Pyridine.

- ChemConnections. (n.d.). Boiling Point Determination.

- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.

- Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples.

- MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.

- JoVE. (2020, March 26). Video: Boiling Points - Concept.

- ResearchGate. (n.d.). 1H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded....

- ACS Publications. (n.d.). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study.

- PubMed. (2020, September 30). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.

- ResearchGate. (n.d.). FTIR spectra of adsorbed pyridine for different catalysts (A): HZ80-fresh, (B).

- National Institutes of Health. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

- The Royal Society of Chemistry. (n.d.). † 1H-NMR and 13C-NMR Spectra.

- ResearchGate. (n.d.). Experimental and Theoretical Investigation of Intrinsic Pyridine Isomer Effects on Physical Property Tuning of Metallo Supramolecular Polymers Bearing Multiple Pyridine Ligands.

- SlideShare. (n.d.). Preparation and Properties of Pyridine.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- RSC Publishing. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts.

- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

- The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- ResearchGate. (n.d.). The physical properties of pyridine.

- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....

- Thieme. (n.d.). 4. 13C NMR Spectroscopy.

- NIST WebBook. (n.d.). Pyridine, 3-bromo-.

- Semantic Scholar. (2017, November 17). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R).

- PubMed. (1967, December). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines.

- National Institutes of Health. (n.d.). 3,5-Difluoropyridine.

- ResearchGate. (n.d.). 13C and 1H NMR spectra NMR spectra of 1,3,5-tribromo-2,4,6-trifluoro-benzene.

Sources

- 1. thinksrs.com [thinksrs.com]

- 2. westlab.com [westlab.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chemconnections.org [chemconnections.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. cet-science.com [cet-science.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

2,4,6-Tribromo-3,5-difluoropyridine chemical structure

An In-depth Technical Guide to 2,4,6-Tribromo-3,5-difluoropyridine: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its unique electronic properties, hydrogen bonding capability, and metabolic stability make it a privileged heterocycle. However, the true potential of this scaffold is unlocked through precise substitution, which allows for the fine-tuning of physicochemical and pharmacological properties.[2][3] Halogenated pyridines, in particular, serve as exceptionally versatile intermediates.[3][4] Fluorine atoms can enhance metabolic stability and binding affinity, while heavier halogens like bromine provide reactive handles for carbon-carbon bond formation.[2][3]

This guide focuses on a highly functionalized building block: This compound . This molecule is of significant interest to researchers and drug development professionals due to its dense array of reactive sites. The presence of three distinct bromine atoms, activated by the electron-withdrawing nature of the pyridine nitrogen and adjacent fluorine atoms, offers a platform for sequential and regioselective functionalization, primarily through cross-coupling reactions. Understanding the synthesis and reactivity of this compound is key to leveraging its potential in constructing complex molecular architectures.

Core Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and physical characteristics.

Chemical Structure

This compound possesses a pyridine ring substituted at all available carbon positions. The bromine atoms occupy the electron-deficient C2, C4, and C6 positions, while the fluorine atoms are at the C3 and C5 positions.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is provided below. This data is critical for experimental design, including reaction setup, solvent selection, and purification.

| Property | Value | Reference(s) |

| CAS Number | 30841-93-1 | [5][6][7] |

| Molecular Formula | C₅Br₃F₂N | [5] |

| Molecular Weight | 351.77 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 108-110 °C | [5] |

| Boiling Point (Predicted) | 251.5 ± 35.0 °C | [5] |

| Density (Predicted) | 2.519 ± 0.06 g/cm³ | [5] |

Spectroscopic Insights (Predicted): While specific, published spectra for this exact compound are not readily available in the searched literature, its structure allows for predictable spectroscopic signatures:

-

¹⁹F NMR: Two fluorine atoms in chemically equivalent environments (C3 and C5) would be expected to produce a single signal.

-

¹³C NMR: Due to the molecule's symmetry, three distinct signals for the pyridine ring carbons would be anticipated: one for C2/C6, one for C3/C5, and one for C4. Each signal would exhibit coupling to both bromine and fluorine.

-

Mass Spectrometry: The isotopic pattern of three bromine atoms would be the most prominent and defining feature, providing unambiguous confirmation of the compound's elemental composition.

Synthesis Protocol: From Polyfluoro- to Polybromofluoropyridines

The synthesis of this compound is efficiently achieved through halogen exchange reactions on more readily available perhalogenated pyridines. The key is to replace fluorine atoms with bromine, a transformation that leverages the relative bond strengths and appropriate reagents.

Mechanistic Rationale

The conversion of polyfluoropyridines to their brominated counterparts is not a trivial substitution. The carbon-fluorine bond is exceptionally strong. Therefore, a robust methodology is required. Research has demonstrated that a mixture of hydrobromic acid (HBr) and a Lewis acid, such as aluminum bromide (AlBr₃), is highly effective for this transformation.[8] The Lewis acid (AlBr₃) is critical; it coordinates to the pyridine nitrogen and potentially to the fluorine substituents, polarizing the C-F bonds and making the carbon centers more susceptible to nucleophilic attack by bromide ions (Br⁻) from HBr. This approach provides an excellent route to the target compound from precursors like pentafluoropyridine.[8]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of bromofluoropyridines.[8]

Materials:

-

Pentafluoropyridine (or other suitable polyhalopyridine precursor)

-

Hydrobromic acid (HBr)

-

Aluminum bromide (AlBr₃)

-

Appropriate solvent (e.g., a high-boiling point, non-reactive solvent if necessary)

-

Standard glassware for reactions under anhydrous conditions

Step-by-Step Procedure:

-

Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reagents: To the reaction flask, add the starting polyfluoropyridine. Carefully add the aluminum bromide (AlBr₃).

-

Addition of HBr: Slowly add the hydrobromic acid to the mixture. The reaction can be exothermic, so controlled addition and potentially external cooling may be necessary.

-

Reaction: Heat the reaction mixture to the appropriate temperature (as determined by small-scale trials, but likely elevated temperatures are required) and maintain for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over ice-water. This will hydrolyze the excess aluminum bromide.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Reactivity and Synthetic Applications: A Platform for Cross-Coupling

The synthetic utility of this compound lies in the differential reactivity of its bromine substituents, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[8]

Regioselectivity in Suzuki Cross-Coupling

The bromine atoms at the C2 and C6 positions are ortho to the ring nitrogen and are generally more reactive towards oxidative addition to a Palladium(0) catalyst than the bromine at the C4 (para) position. This differential reactivity is a cornerstone of its application, allowing for a stepwise functionalization strategy.

-

Step 1 (Di-substitution): Under controlled conditions (e.g., by modulating stoichiometry of the boronic acid), it is possible to selectively displace the bromine atoms at the C2 and C6 positions, leaving the C4 bromine intact.[8] This yields a 4-bromo-3,5-difluoro-2,6-diarylpyridine derivative.

-

Step 2 (Tri-substitution): By using an excess of the boronic acid and/or more forcing reaction conditions, all three bromine atoms can be displaced to form a 2,4,6-triaryl-3,5-difluoropyridine.[8]

This selectivity provides a powerful tool for building molecular complexity, enabling the introduction of different aryl or heteroaryl groups at specific positions on the pyridine ring.

Caption: Regioselective Suzuki cross-coupling of this compound.

Protocol: Palladium-Catalyzed Suzuki Reaction

The following is a generalized protocol for the Suzuki coupling of this compound with an aromatic boronic acid.[8][9]

Materials:

-

This compound

-

Aryl boronic acid (2.2 equivalents for selective C2/C6 coupling; >3 equivalents for full substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)

-

Base (e.g., aqueous sodium carbonate solution)

-

Solvent (e.g., a mixture of toluene and water, or DME)

Step-by-Step Procedure:

-

Setup: In a reaction vessel suitable for heating under reflux, combine this compound, the aryl boronic acid, and the palladium catalyst.

-

Degassing: Purge the vessel with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent/Base Addition: Add the degassed solvent and the aqueous base solution to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the crude product via flash column chromatography to isolate the desired substituted pyridine derivative.

Safety and Handling

As with any polyhalogenated aromatic compound, this compound must be handled with appropriate care.

-

General Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid generating dust. Ensure all transfers are conducted carefully to minimize exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value, multifunctional building block for advanced organic synthesis. Its efficient preparation via halogen exchange and, most importantly, its capacity for regioselective functionalization through palladium-catalyzed cross-coupling reactions make it a powerful tool for medicinal chemists and materials scientists. The ability to precisely install different substituents at the C2/C6 and C4 positions opens the door to creating diverse libraries of complex pyridine derivatives for screening in drug discovery programs and for the development of novel functional materials. A thorough understanding of its reactivity is paramount to unlocking its full synthetic potential.

References

- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.The Journal of Organic Chemistry - ACS Publications.

- A Simple, Modular Synthesis of Substituted Pyridines.National Institutes of Health (PMC).

- A Simple, Modular Synthesis of Substituted Pyridines.ACS Publications.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.National Institutes of Health (PMC).

- The Role of Halogenated Pyridines in Modern Drug Discovery.Pharma Focus Asia.

- Organo-catalyzed Synthesis of Substituted Pyridines.ACS Green Chemistry.

- This compound Formula.ECHEMI.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.National Institutes of Health (PMC).

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents.National Institutes of Health (PMC).

- This compound | 30841-93-1.ChemicalBook.

- Polyhalogenoheterocyclic Compounds. Part 54. Suzuki Reactions of this compound | Request PDF.ResearchGate.

- [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 - Organic Syntheses Procedure.Organic Syntheses.

- 30841-93-1|this compound.BLDpharm.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 30841-93-1 [chemicalbook.com]

- 7. 30841-93-1|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

2,4,6-Tribromo-3,5-difluoropyridine molecular weight

An In-Depth Technical Guide to 2,4,6-Tribromo-3,5-difluoropyridine: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a versatile building block in synthetic chemistry. Its unique substitution pattern, featuring three bromine atoms and two fluorine atoms on a pyridine core, offers multiple, distinct reaction sites. This polyhalogenated structure allows for selective, stepwise modification through various cross-coupling and substitution reactions. For researchers in drug development and materials science, this compound serves as a valuable scaffold for constructing complex, polyfunctional aromatic systems.[1] The strategic placement of both highly reactive bromine atoms (ideal for metal-catalyzed couplings) and electron-withdrawing fluorine atoms provides a unique electronic landscape, influencing both reactivity and the physicochemical properties of its derivatives.[1][2] This guide provides a comprehensive overview of its molecular characteristics, synthesis, key applications, analytical methods, and safety protocols, tailored for professionals leveraging advanced chemical intermediates.

Section 1: Molecular and Physicochemical Characteristics

The utility of this compound in synthetic design begins with a thorough understanding of its fundamental properties. The combination of its high molecular weight and halogen content dictates its physical state, solubility, and thermal properties.

Core Properties

The key physicochemical data for this compound are summarized below. These values are critical for planning reactions, purification procedures, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 351.77 g/mol | [3][4][5] |

| Exact Mass | 350.75284 u | [3] |

| Molecular Formula | C₅Br₃F₂N | [3][4] |

| CAS Number | 30841-93-1 | [3][4][5] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 108-110 °C | [3] |

| Boiling Point | 251.5 ± 35.0 °C (Predicted) | [3] |

| Density | 2.519 ± 0.06 g/cm³ | [3] |

| Flash Point | 105.9 °C | [3] |

Structural Influence on Reactivity

The chemical behavior of this compound is a direct consequence of its structure. The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing, rendering the ring electron-deficient. This electronic profile influences the reactivity at the carbon-bromine bonds. The bromine atoms at the 2- and 6-positions (ortho to the nitrogen) are significantly more activated toward palladium-catalyzed cross-coupling reactions compared to the bromine at the 4-position.[1][2] This differential reactivity is a cornerstone of its utility, enabling chemists to perform sequential and site-selective functionalization, a highly desirable attribute in the synthesis of complex molecules.

Section 2: Synthesis of this compound

The preparation of polyhalogenated pyridines often involves the transformation of readily available, perhalogenated precursors. An efficient route to this compound involves the replacement of fluorine atoms with bromine using a mixture of hydrobromic acid (HBr) and aluminum bromide (AlBr₃).[2] This method is highly effective for converting perfluorinated or chlorofluorinated pyridines into their brominated counterparts.

The choice of HBr/AlBr₃ is critical; this combination provides a potent source of nucleophilic bromide while the Lewis acid (AlBr₃) activates the pyridine ring, facilitating the substitution of the less reactive fluorine atoms. This approach is superior to methods that might require harsh conditions and provides excellent yields of the desired tribrominated product.[2] Researchers starting from precursors like 3,5-dichloro-2,4,6-trifluoropyridine or pentafluoropyridine can adapt this methodology.[2]

Section 3: Core Application: Palladium-Catalyzed Suzuki Cross-Coupling

A primary application for this compound is its role as a scaffold in palladium-catalyzed Suzuki cross-coupling reactions.[1][2] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl derivatives, which are common motifs in pharmaceuticals.[1][6] The differential reactivity of the bromine atoms allows for controlled synthesis of mono-, di-, or tri-arylated pyridine products by tuning the reaction stoichiometry and conditions.[1]

Workflow for Selective Suzuki Cross-Coupling

The following diagram illustrates the typical workflow for a Suzuki coupling reaction using this compound, highlighting the sequential displacement of bromine atoms.

Caption: Suzuki Coupling Workflow for this compound.

Exemplary Protocol: Synthesis of 4-Bromo-3,5-difluoro-2,6-diarylpyridine

This protocol is adapted from established literature procedures and is designed to favor the diarylated product through stoichiometric control.[1]

1. Reagent Preparation:

-

In a reaction vessel suitable for heating under reflux, add this compound (1.0 eq).

-

Add the desired aryl boronic acid (2.0-2.2 eq). The slight excess ensures consumption of the more reactive 2,6-positions.

-

Add barium hydroxide octahydrate (Ba(OH)₂) (approx. 3.0 eq) or an alternative aqueous base like sodium carbonate. Causality: The base is essential for the transmetalation step in the catalytic cycle, activating the boronic acid.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 5-6 mol%). Causality: This Pd(0) complex initiates the catalytic cycle via oxidative addition into the C-Br bond.

2. Reaction Execution:

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.

-

Add degassed solvents. A common system is a mixture of 1,2-dimethoxyethane (DME) and water.[1]

-

Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent system (e.g., ~80-90 °C for DME/water).

-

Monitor the reaction's progress using an appropriate technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[1]

-

Add water to the filtrate and transfer it to a separatory funnel.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[1]

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to isolate the desired 4-Bromo-3,5-difluoro-2,6-diarylpyridine.[1]

Section 4: Analytical Methodologies

Accurate characterization and purity assessment are critical. Given the compound's halogenated and aromatic nature, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable analytical technique. Its volatility allows for analysis by GC, while the mass spectrometer provides definitive structural information based on its mass-to-charge ratio and isotopic bromine pattern.

Protocol: GC-MS Analysis

1. Sample Preparation:

-

Accurately prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or acetone) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to create calibration standards if quantitative analysis is required.

-

For reaction monitoring, dilute a small aliquot of the reaction mixture in the chosen solvent.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

- Injection Mode: Splitless injection is recommended for trace analysis to ensure maximum transfer of the analyte to the column.[7][8]

- Injector Temperature: 250-280 °C.

- Column: A high-resolution fused silica capillary column, such as a DB-5ms or equivalent (a low-polarity phenyl-arylene polymer phase), is ideal for separating halogenated aromatic compounds.

- Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold. Causality: The temperature ramp ensures separation from solvents and impurities while eluting the high-boiling-point analyte in a reasonable time.

- Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Mass Spectrometer (MS):

- Interface Temperature: 280-300 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Full Scan mode to confirm identity or Selected Ion Monitoring (SIM) for higher sensitivity and quantitation.[7] Key ions to monitor would include the molecular ion cluster, which will exhibit a characteristic pattern due to the three bromine isotopes (⁷⁹Br and ⁸¹Br).

3. Data Analysis:

-

Identify the analyte peak by comparing its retention time and mass spectrum with a reference standard.

-

Confirm the isotopic pattern of the molecular ion to verify the presence of three bromine atoms.

-

Determine purity by calculating the peak area percentage relative to all other detected components.

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical and requires strict safety protocols. The available safety data indicates it is harmful and an irritant.[3][9][10]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA or European Standard EN166.[11][12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and appropriate protective clothing to prevent skin exposure.[10][12]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[11]

-

-

Handling and Storage:

-

First Aid Measures:

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[9][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][10]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

-

Conclusion

This compound stands out as a high-value synthetic intermediate. Its well-defined physicochemical properties, coupled with the predictable and selective reactivity of its halogen substituents, make it an enabling tool for chemists in pharmaceutical and materials research. The ability to perform controlled, sequential Suzuki cross-coupling reactions allows for the efficient construction of novel, highly functionalized pyridine derivatives. By adhering to the rigorous analytical and safety protocols outlined in this guide, researchers can effectively and safely harness the synthetic potential of this powerful chemical scaffold.

References

- 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem.

- Suzuki reactions of this compound - ElectronicsAndBooks.

- Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98% - Cole-Parmer.

- ANALYTICAL METHOD SUMMARIES - Eurofins. (2021-05-24).

- Polyhalogenoheterocyclic Compounds. Part 54. Suzuki Reactions of this compound | Request PDF - ResearchGate. (2025-08-07).

- 2,4,6-Tribromopyridine | C5H2Br3N | CID 13495919 - PubChem.

- Practical Syntheses of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 - Organic Syntheses.

- Analytical Method Summaries - Eurofins.

- Preparation of difluorpyridine compounds - European Patent Office.

- Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products... - PubMed.

- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents.

- Facile Preparation of 3-Substituted-2,6-difluoropyridines... - ResearchGate. (2025-08-06).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- FDA-Approved Fluorine-Containing Molecules in 2024... - PubMed. (2025-09-23).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021-10-13).

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. This compound | 30841-93-1 [chemicalbook.com]

- 5. 30841-93-1|this compound|BLD Pharm [bldpharm.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,4,6-Tribromo-3,5-difluoropyridine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,4,6-Tribromo-3,5-difluoropyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a versatile scaffold for constructing complex molecular architectures through selective, site-differentiated cross-coupling and nucleophilic substitution reactions. This document details the strategic approach to its synthesis, focusing on the key transformation involving the robust bromination of a polyfluorinated pyridine precursor. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss the rationale behind the chosen synthetic strategy, grounded in authoritative scientific literature.

Introduction: The Strategic Value of Polychlorinated Fluoropyridines

Polybromo- and polyfluoropyridine derivatives are exceptionally valuable building blocks in modern synthetic chemistry.[1][2] The presence of multiple, distinct halogen atoms on the pyridine core allows for programmed, sequential functionalization. Fluorine atoms can modulate electronic properties and metabolic stability, while bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions.[1][2]

This compound, in particular, is a powerful intermediate. The bromine atoms at the C2 and C6 positions (ortho to the nitrogen) are highly activated towards displacement, while the C4 bromine offers a different reactivity profile, enabling chemists to build tri-functionalized pyridine systems with precise control.[1] This guide focuses on the most efficient and documented method for its preparation.

The Core Synthesis Strategy: From Polyfluoro- to Polybromofluoropyridine

The most effective route reported for synthesizing this compound involves the replacement of fluorine atoms with bromine on a pre-existing fluorinated pyridine scaffold.[2] This approach is advantageous because the initial polyfluorinated pyridines can be readily accessed from less expensive polychlorinated precursors through halogen exchange (Halex) reactions.

The overall synthetic logic can be visualized as a two-stage process:

Caption: Plausible electrophilic aromatic substitution mechanism.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the methodologies described in the literature for related transformations. [1][2]Researchers should consult the primary literature for precise, scaled-up procedures.

Objective: To synthesize this compound from pentafluoropyridine.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |

| Pentafluoropyridine | 169.05 | 771-61-9 | Starting material |

| Aluminum Bromide (AlBr₃) | 266.69 | 7727-15-3 | Anhydrous, highly hygroscopic |

| Hydrogen Bromide (HBr) | 80.91 | 10035-10-6 | Can be used as gas or solution |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, for extraction |

| Saturated NaHCO₃ solution | - | - | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |

Procedure:

-

Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize excess HBr), and a stoppered inlet. The entire apparatus must be thoroughly flame-dried or oven-dried and assembled under an inert atmosphere (e.g., Argon or Nitrogen).

-

Charging Reagents: The flask is charged with anhydrous aluminum bromide (AlBr₃). The pentafluoropyridine is then added cautiously via syringe.

-

Reaction Execution: The reaction mixture is cooled in an ice bath. Hydrogen bromide gas is then bubbled through the solution, or a solution of HBr in a suitable solvent is added dropwise. The reaction is typically exothermic.

-

Heating: After the initial addition, the mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by ¹⁹F NMR or GC-MS to observe the disappearance of the starting material and the formation of the product.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and then poured cautiously onto crushed ice. This will quench the excess AlBr₃.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted several times with dichloromethane (DCM).

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified. Common methods include column chromatography on silica gel or recrystallization to yield this compound as a solid. [1]

Applications in Synthetic Chemistry

The synthetic utility of this compound is primarily demonstrated in palladium-catalyzed cross-coupling reactions. The differing reactivity of the bromine atoms allows for selective functionalization. For instance, Suzuki cross-coupling reactions with boronic acids preferentially occur at the C2 and C6 positions, leaving the C4 bromine intact for subsequent transformations. [1][2]This allows for the construction of complex 2,4,6-trisubstituted pyridine derivatives, which are scaffolds of high interest in medicinal chemistry and materials science. [1]

Conclusion

The synthesis of this compound is a robust and efficient process that relies on the principles of electrophilic aromatic substitution on a highly deactivated heterocyclic ring. The key to this transformation is the use of a potent Lewis acid/HBr combination to achieve the desired bromination. The resulting product is a synthetically valuable and versatile building block, enabling the controlled and selective synthesis of polyfunctional pyridine derivatives for a wide range of applications.

References

- Chambers, R.D., et al. (2007). Suzuki reactions of this compound. Journal of Fluorine Chemistry, 128(7), 718-722.

- Sandford, G. (2000). Polyhalogenoheterocyclic Compounds. Part 42. Fluorinated Nitrogen Heterocycles with Unusual Substitution Patterns. Journal of Fluorine Chemistry, 102(1-2), 149-155. [Link]

- The Dow Chemical Company. (1985). Preparation of difluorpyridine compounds.

- Shell Internationale Research Maatschappij B.V. (1986). Process for the preparation of fluorinated pyridines.

- The Dow Chemical Company. (1978). Process for making 2,6-difluoro pyridine.

- Imperial Chemical Industries Plc. (1991). Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.

Sources

Spectroscopic data for 2,4,6-Tribromo-3,5-difluoropyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,6-Tribromo-3,5-difluoropyridine

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its dense arrangement of halogen atoms—three bromine and two fluorine—on a pyridine scaffold makes it a versatile building block for creating complex molecular architectures.[1] The differential reactivity of the C-Br and C-F bonds allows for selective functionalization; for instance, the bromine atoms are readily displaced in palladium-catalyzed cross-coupling reactions, while the fluorine atoms remain intact, enabling subsequent chemical transformations.[2][3]

Given its role as a key synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount.[1] This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the definitive characterization of this compound. We will delve into the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals who handle this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹⁹F and ¹³C NMR are the most informative, while the absence of a signal in ¹H NMR is also a key diagnostic feature.

Proton (¹H) NMR Spectroscopy

A defining structural feature of this compound is the complete substitution of all hydrogen atoms on the pyridine ring. Consequently, a standard ¹H NMR spectrum of a purified sample will show no signals attributable to the compound itself, aside from the residual solvent peak. This "blank" spectrum is a crucial first piece of evidence for successful synthesis and purification.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated compounds, characterized by a wide chemical shift range that minimizes signal overlap.[4][5]

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a multinuclear NMR spectrometer operating at a ¹⁹F frequency of 376 MHz or higher.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is typically not necessary unless ¹H-¹⁹F couplings are being specifically investigated (not applicable for this molecule).

-

Use a calibrated pulse width (e.g., 90° pulse).

-

Set a suitable relaxation delay (D1) of 1-2 seconds for qualitative analysis.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the chemical shift scale. While CFCl₃ (δ = 0.00 ppm) is the traditional standard, indirect referencing using a known secondary standard like trifluoroacetic acid (δ ≈ -76.55 ppm) is common practice.[6]

-

Integrate the signals.

-

Caption: Workflow for acquiring a ¹⁹F NMR spectrum.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| F-3, F-5 | ~ -75 to -95 | Singlet (s) | Two equivalent fluorine atoms at C-3 and C-5 |

Due to the C₂ symmetry of the molecule, the two fluorine atoms at positions 3 and 5 are chemically and magnetically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. The absence of any adjacent magnetic nuclei (¹H or other ¹⁹F) means this signal will appear as a sharp singlet. The chemical shift is predicted to be in the upfield region typical for fluorine atoms on an electron-deficient pyridine ring, influenced by the strong electron-withdrawing effects of the adjacent bromine and ring nitrogen atoms.[7]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than proton or fluorine NMR.

-

Sample Preparation: Use the same sample prepared for ¹⁹F NMR, ensuring a sufficient concentration (20-50 mg is preferable).

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency (e.g., 125 MHz on a 500 MHz spectrometer).

-

Lock and shim as previously described.

-

-

Data Acquisition:

-

Acquire a ¹³C spectrum with simultaneous proton broadband decoupling. This collapses all C-H coupling and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE), although the latter is not relevant for this fully substituted molecule.[8]

-

A large number of scans (several hundred to thousands) will be required to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Process the data using Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).

-

Caption: Workflow for acquiring a ¹³C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F Coupling) | Predicted Coupling Constant (J, Hz) | Interpretation |

| C-3, C-5 | 150 - 160 | Doublet (d) | ¹JCF ≈ 240-280 | Carbons directly bonded to fluorine, deshielded. |

| C-2, C-6 | 125 - 135 | Triplet (t) or dd | ²JCF ≈ 20-30 | Carbons adjacent to fluorine, deshielded by N and Br. |

| C-4 | 95 - 105 | Triplet (t) | ³JCF ≈ 3-10 | Carbon two bonds away from fluorine, shielded by para-Br. |

The ¹³C NMR spectrum is predicted to show three distinct signals, consistent with the molecule's symmetry:

-

C-3/C-5: These carbons are directly attached to the highly electronegative fluorine atoms. This results in a significant downfield shift and a large one-bond coupling (¹JCF), splitting the signal into a doublet.[9]

-

C-2/C-6: These carbons are bonded to bromine and the ring nitrogen. They will be split by two-bond coupling (²JCF) to the fluorine at C-3 and C-5 respectively. This should appear as a doublet of doublets, which may resolve as a triplet if the coupling constants are similar.

-

C-4: This carbon is bonded to bromine and is situated two bonds away from both fluorine atoms. It will exhibit a smaller three-bond coupling (³JCF) to both equivalent fluorines, resulting in a triplet. Its chemical shift is expected to be the most upfield of the three signals.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of three bromine atoms creates a highly characteristic isotopic pattern that serves as a definitive signature.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Ionization:

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices. ESI is typically used for polar molecules and can detect the protonated molecule [M+H]⁺.

-

Electron Ionization (EI) can also be used, which would directly show the molecular ion [M]⁺•.

-

-

Mass Analysis:

-

Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.[10]

-

-

Data Acquisition:

-

Acquire a full scan spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

The instrument should be calibrated to ensure high mass accuracy (<5 ppm).

-

Caption: Workflow for acquiring a high-resolution mass spectrum.

| Property | Predicted Value | Interpretation |

| Molecular Formula | C₅Br₃F₂N | |

| Exact Mass (Monoisotopic) | 348.7588 g/mol | Calculated for ¹²C₅⁷⁹Br₃¹⁹F₂¹⁴N |

| Nominal Mass | 352 g/mol | Based on most abundant isotopes |

| Isotopic Pattern | M, M+2, M+4, M+6 | Characteristic pattern for three bromine atoms |

| Relative Abundance | ~ 1:3:3:1 | Due to the natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) |

The most striking feature in the mass spectrum will be the molecular ion cluster. The presence of three bromine atoms will generate a series of peaks separated by 2 Da. The relative intensities of these peaks (M, M+2, M+4, M+6) will be in an approximate 1:3:3:1 ratio, providing conclusive evidence for the presence of three bromine atoms in the molecule. High-resolution analysis will allow for the determination of the elemental formula by matching the measured accurate mass to the theoretical value within a narrow tolerance (e.g., < 5 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

-

Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[10]

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[11]

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for acquiring an ATR-FTIR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1550 - 1600 | Medium-Strong | Pyridine ring C=C and C=N stretching vibrations |

| 1350 - 1450 | Medium-Strong | Pyridine ring stretching vibrations |

| 1100 - 1300 | Strong | C-F stretching vibrations |

| 500 - 700 | Medium | C-Br stretching vibrations |

The IR spectrum will be dominated by vibrations associated with the pyridine ring and the carbon-halogen bonds.[12]

-

No O-H, N-H, or C-H bands: The absence of signals above 3000 cm⁻¹ confirms the lack of these functional groups.

-

Pyridine Ring Vibrations: Several sharp bands are expected in the 1350-1600 cm⁻¹ region, characteristic of the aromatic pyridine core.[13]

-

C-F Stretch: One or more very strong absorption bands are predicted in the 1100-1300 cm⁻¹ range, which is definitive for aryl-fluoride bonds.

-

C-Br Stretch: Absorptions corresponding to the C-Br bonds will appear in the fingerprint region, typically below 700 cm⁻¹.

Comprehensive Structural Confirmation

The definitive structural elucidation of this compound is achieved by synthesizing the information from all spectroscopic techniques.

-

¹H NMR confirms the absence of protons.

-

¹⁹F NMR confirms the presence of two equivalent fluorine atoms in a specific electronic environment.

-

¹³C NMR confirms the presence of three unique carbon environments and establishes the connectivity between the carbon skeleton and the fluorine atoms through C-F coupling patterns.

-

High-Resolution MS provides the exact molecular formula and confirms the presence of three bromine atoms through its unique isotopic signature.

-

IR Spectroscopy confirms the presence of the pyridine ring and the C-F and C-Br functional groups.

Together, these techniques provide a self-validating and unambiguous data set that confirms the identity and purity of this compound, enabling its confident use in further scientific research and development.

References

- The Royal Society of Chemistry. (2014).

- Benchchem. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3.

- ElectronicsAndBooks. Suzuki reactions of this compound.

- ResearchGate. Polyhalogenoheterocyclic Compounds. Part 54. Suzuki Reactions of this compound | Request PDF.

- University of Ottawa. 19Flourine NMR.

- Alfa Chemistry. 19F NMR Chemical Shift Table.

- University of Wisconsin-Madison. 19F NMR Reference Standards.

- AZoM. (2017).

- Thieme. 13C NMR Spectroscopy.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- NIH National Center for Biotechnology Information.

- YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.

Sources

- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. azom.com [azom.com]

- 6. colorado.edu [colorado.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. rsc.org [rsc.org]

- 11. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. ias.ac.in [ias.ac.in]

Navigating the Labyrinth: An In-depth Technical Guide to the 13C NMR Analysis of Polyhalogenated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated pyridines are a cornerstone of modern medicinal chemistry and materials science, their unique electronic and steric properties lending themselves to a vast array of applications. The precise structural elucidation of these molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a primary analytical tool for this purpose. This in-depth technical guide provides a comprehensive exploration of the principles and practices of 13C NMR analysis as applied to polyhalogenated pyridines. Moving beyond a simple recitation of protocols, this guide delves into the causal relationships between molecular structure and spectral output, offering field-proven insights to empower researchers in their analytical endeavors. We will explore the nuanced effects of different halogens on chemical shifts, the intricacies of carbon-halogen coupling constants, and the strategic application of advanced NMR techniques such as DEPT, HSQC, and HMBC for unambiguous spectral assignment. This document is designed to serve as a practical and authoritative resource, enabling scientists to not only acquire high-quality 13C NMR data but also to interpret it with confidence and precision.

Fundamental Principles: The Influence of Halogenation on the 13C NMR Spectrum of the Pyridine Ring

The introduction of halogen substituents onto the pyridine ring induces significant and predictable changes in the 13C NMR spectrum. These changes are primarily governed by the electronegativity and the heavy atom effect of the halogen, as well as its position on the ring.

The Halogen Effect on Chemical Shifts (δ)

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Halogens, being more electronegative than carbon, exert a strong influence on the shielding of the carbon nuclei in the pyridine ring.

-

Directly Attached Carbon (C-X): The carbon directly bonded to the halogen (the ipso-carbon) experiences the most pronounced effect.

-

Fluorine: Due to its high electronegativity, fluorine deshields the attached carbon, causing a significant downfield shift (higher ppm value).

-

Chlorine and Bromine: These halogens also deshield the ipso-carbon, though to a lesser extent than fluorine.

-

Iodine: The trend reverses with iodine. The "heavy atom effect" becomes dominant, causing a significant upfield shift (lower ppm value) of the ipso-carbon. This is a crucial diagnostic feature for identifying iodine substitution.

-

-

Ortho, Meta, and Para Carbons: The electronic effects of the halogen propagate around the ring, influencing the chemical shifts of the other carbon atoms, albeit to a lesser degree than the ipso-carbon. These substituent-induced chemical shifts (SCS) can be used to predict and assign the signals in polysubstituted pyridines.

The following table provides a general overview of the 13C chemical shifts for the parent pyridine molecule and representative monohalogenated pyridines, illustrating these trends.

| Compound | C-2 | C-3 | C-4 | Solvent |

| Pyridine | 150.0 | 124.0 | 136.0 | CDCl₃ |

| 2-Fluoropyridine | ~163 | ~109 | ~140 | CDCl₃ |

| 2-Chloropyridine | 152.5 | 124.5 | 139.1 | CDCl₃ |

| 2-Bromopyridine | 142.4 | 128.4 | 138.6 | CDCl₃[1] |

| 2-Iodopyridine | ~110 | ~130 | ~138 | CDCl₃ |

| 4-Iodopyridine | 151.2 | 132.0 | 109.8 | DMSO-d₆ |

Note: The chemical shifts are approximate and can vary with solvent and substitution pattern.[2][3][4]

Carbon-Halogen Spin-Spin Coupling (J-Coupling)

A key feature in the 13C NMR spectra of fluorinated pyridines is the presence of through-bond scalar coupling between the 13C and 19F nuclei (both have a spin of I = 1/2). This coupling provides invaluable structural information.

-

One-Bond Coupling (¹JCF): This is the largest coupling constant and is observed for the carbon directly attached to the fluorine atom. The magnitude of ¹JCF is typically in the range of 200-300 Hz and is a definitive indicator of a C-F bond.

-

Two-Bond Coupling (²JCF): Coupling between a fluorine atom and a carbon two bonds away is also significant, typically ranging from 10-40 Hz.

-

Long-Range Coupling (ⁿJCF, n > 2): Three-bond (³JCF) and even longer-range couplings can be observed, especially in conjugated systems like pyridines. These couplings are generally smaller (0-15 Hz) but can be crucial for assigning the positions of fluorine substituents.

In contrast, carbon-coupling to chlorine, bromine, and iodine is generally not observed in standard 13C NMR spectra due to the quadrupolar nature of these nuclei, which leads to rapid relaxation and broadening of the signals.

Experimental Design and Data Acquisition: A Practical Approach

The acquisition of high-quality 13C NMR data for polyhalogenated pyridines requires careful consideration of experimental parameters. The low natural abundance of 13C (1.1%) and its lower gyromagnetic ratio necessitate longer acquisition times compared to ¹H NMR.

Sample Preparation

A well-defined protocol for sample preparation is the first step towards obtaining a high-quality spectrum.

Protocol 1: Standard Sample Preparation for 13C NMR

-

Weighing: Accurately weigh 20-50 mg of the polyhalogenated pyridine sample into a clean, dry NMR tube. The higher concentration is recommended to compensate for the low sensitivity of the 13C nucleus.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[5]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect for any undissolved particles.

Standard 1D 13C NMR Acquisition

The most common 13C NMR experiment is a proton-decoupled spectrum, which provides a single peak for each unique carbon atom.

Protocol 2: Standard Proton-Decoupled 13C NMR Acquisition

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity, typically by optimizing the line shape of a prominent solvent or reference signal.

-

-

Acquisition Parameters (for a 400 MHz spectrometer):

-

Pulse Program: Use a standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).[5]

-

Spectral Width (sw): Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Number of Scans (ns): A sufficient number of scans is crucial for good signal-to-noise. Start with 1024 scans and increase as needed based on the sample concentration.[5]

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei between pulses.[5]

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.[5]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducible chemical shifts.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction to obtain a clean spectrum.

-